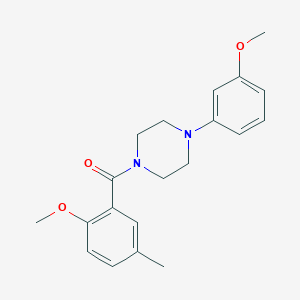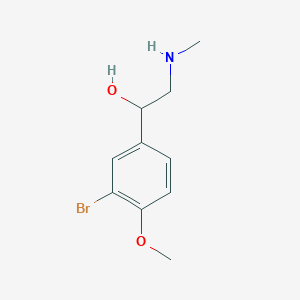
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluoro-4-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Carboxylation: The halogenated benzene is then subjected to carboxylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Applications De Recherche Scientifique
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenylacetic acid: Similar structure but lacks the methyl group.
2-Chloro-3-fluorophenylacetic acid: Similar structure but lacks the methyl group and has different substitution positions.
2-Chloro-4-methylphenylacetic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
IPZQAGPEZQKPAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)CC(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)


![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)






![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
